molecular formula C16H16Cl3N3OS B11699735 N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)propanamide

N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)propanamide

Cat. No.: B11699735
M. Wt: 404.7 g/mol
InChI Key: IBZIVQQYRQARKA-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)propanamide is a complex organic compound with the molecular formula C16H16Cl3N3OS. This compound is known for its unique structure, which includes a trichloromethyl group, a naphthylamino group, and a carbothioyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)propanamide typically involves multiple steps. One common method includes the reaction of 1-naphthylamine with carbon disulfide to form the corresponding carbothioyl derivative. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)propanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with cellular processes like DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethyl)propanamide
  • N-(2,2,2-Trichloro-1-(((3,4-dichloroanilino)carbothioyl)amino)ethyl)propanamide
  • N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ethyl)propanamide

Uniqueness

N-(2,2,2-Trichloro-1-(((1-naphthylamino)carbothioyl)amino)ethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its naphthylamino group, in particular, contributes to its potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H16Cl3N3OS

Molecular Weight

404.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]propanamide

InChI

InChI=1S/C16H16Cl3N3OS/c1-2-13(23)21-14(16(17,18)19)22-15(24)20-12-9-5-7-10-6-3-4-8-11(10)12/h3-9,14H,2H2,1H3,(H,21,23)(H2,20,22,24)

InChI Key

IBZIVQQYRQARKA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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